

Dosing and treatment protocols for GC-376 in feline infectious peritonitis

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols: GC-376 for Feline Infectious Peritonitis

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Introduction

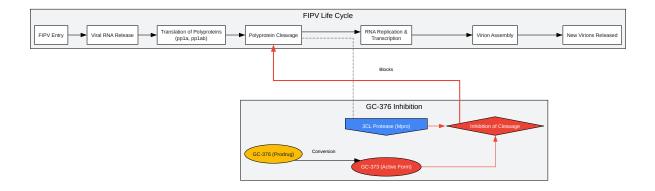
Feline infectious peritonitis (FIP) is a highly fatal viral disease in cats, caused by a mutation of the feline enteric coronavirus (FECV).[1] The disease manifests in various forms, including effusive ('wet') and non-effusive ('dry') FIP, and has historically been considered untreatable.[1] [2] **GC-376** is a dipeptide-based protease inhibitor that has shown significant promise as a therapeutic agent against FIP.[3] It is a prodrug of GC-373, which acts as a potent inhibitor of the viral 3C-like (3CL) protease, an enzyme essential for viral replication.[4][5][6] These application notes provide a summary of dosing and treatment protocols for **GC-376** based on published research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

GC-376 is a broad-spectrum, competitive, and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in many coronaviruses.[4][7] The FIP virus (FIPV) relies on this protease to cleave large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for assembling the viral replication and transcription complex.[4][8]



As a prodrug, **GC-376** is an aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC-373, under physiological conditions.[5][9] GC-373 then targets the catalytic dyad (Cys145 and His41) in the active site of the 3CL protease.[4] It forms a covalent bond with the cysteine residue, effectively blocking the enzyme's activity and halting the viral replication cycle.[8][9]



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Caption: Mechanism of action for **GC-376** in inhibiting FIPV replication.

Dosing and Administration Protocols

Published studies have primarily utilized subcutaneous administration of **GC-376**. The formulation and dosing have been refined through both experimental and field trials.

Formulation



In research settings, **GC-376** has been synthesized in a highly pure form and formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[2][7]

Dosing Regimens

The following table summarizes dosing information from key studies. The dosage was increased from initial pharmacokinetic studies based on clinical response in early cases.[2]

Study Type	Dosage	Frequency	Route	Duration	Reference
Experimental Infection	10 mg/kg	Every 12 hours	Subcutaneou s (SC)	14-20 days	[2]
Clinical Field Trial	15 mg/kg	Every 12 hours	Subcutaneou s (SC)	Minimum 12 weeks	[2][10]
Dose Escalation (Relapse)	Up to 50 mg/kg	Every 12 hours	Subcutaneou s (SC)	Extended as needed	[1]

Clinical Efficacy and Outcomes

GC-376 has demonstrated the ability to induce rapid remission of clinical signs in many cats with FIP, particularly the effusive (wet) form.

Summary of a Key Field Trial

A significant field trial involving 20 client-owned cats with naturally occurring FIP provides crucial data on the efficacy and limitations of **GC-376**.[2][10]



Parameter	Result	
Total Subjects	20 cats (3.3–82 months of age)	
FIP Forms	14 wet or dry-to-wet FIP; 6 dry FIP	
Initial Response	19 of 20 cats regained outward health within 2 weeks.[2][10]	
Relapse Rate	13 of the 19 responders relapsed 1–7 weeks after initial or repeat treatment.[1][2][10]	
Neurological Disease	8 of the 13 cats that relapsed developed severe neurologic signs. Cats with pre-existing neurologic signs were excluded.[1][2]	
Final Remission	7 of 20 cats were in disease remission at the time of publication.[2]	
Successful Cases	Five kittens with wet FIP, treated for 12 weeks, remained in remission for 5-14 months post-treatment.[2][10]	

Observed Side Effects

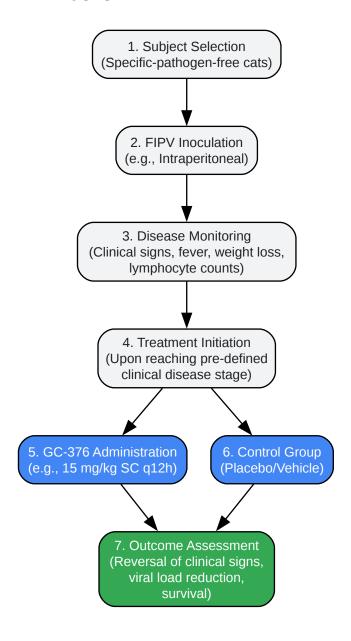
Treatment with **GC-376** is associated with several side effects:

- Transient stinging or pain upon injection.[1][2]
- Occasional subcutaneous fibrosis and hair loss at injection sites.[1][2]
- In kittens treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth were observed.[2][11]

Experimental Protocols In Vivo Efficacy Study Protocol (Experimental Infection Model)



This protocol is a generalized methodology based on published studies for evaluating antiviral efficacy in an experimental setting.[12]



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Caption: Generalized workflow for an in vivo experimental study of GC-376.

- Animal Model: Specific-pathogen-free (SPF) kittens.
- Virus Inoculation: Intraperitoneal injection of a standardized dose of FIPV (e.g., FIPV-DF2 strain).



- Monitoring: Daily monitoring for clinical signs of FIP, including rectal temperature, body weight, appetite, and the presence of ascites. Blood samples are collected periodically to monitor lymphocyte counts.[13]
- Treatment Initiation: Treatment with **GC-376** or a placebo vehicle is initiated once cats develop definitive clinical signs of FIP (e.g., fever, lymphopenia, and ascites).
- Drug Administration: GC-376 is administered subcutaneously at a specified dose (e.g., 10-15 mg/kg) every 12 hours.
- Data Collection: Continue daily monitoring of clinical parameters. Collect samples (e.g., ascites fluid, tissue samples) to measure viral load via RT-qPCR.[12]
- Endpoint: The study may conclude after a fixed treatment duration (e.g., 20 days) or be extended to monitor for relapse. Efficacy is determined by the reversal of clinical signs, reduction in viral load, and long-term survival compared to the control group.[12]

In Vitro Antiviral Assay (CPE Inhibition)

This protocol outlines a method to determine the in vitro efficacy of GC-376 against FIPV.[14]

- Cell Culture: Felis catus whole fetus (fcwf-4) cells are seeded in 96-well plates and grown to confluency.
- Drug Preparation: Prepare serial dilutions of GC-376 in cell culture medium.
- Infection: Cells are infected with a known titer of FIPV.
- Treatment: The prepared dilutions of **GC-376** are added to the infected cells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).
- Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).
- Assessment: The inhibition of CPE is observed and scored visually or quantified using a cell viability assay (e.g., MTT assay).

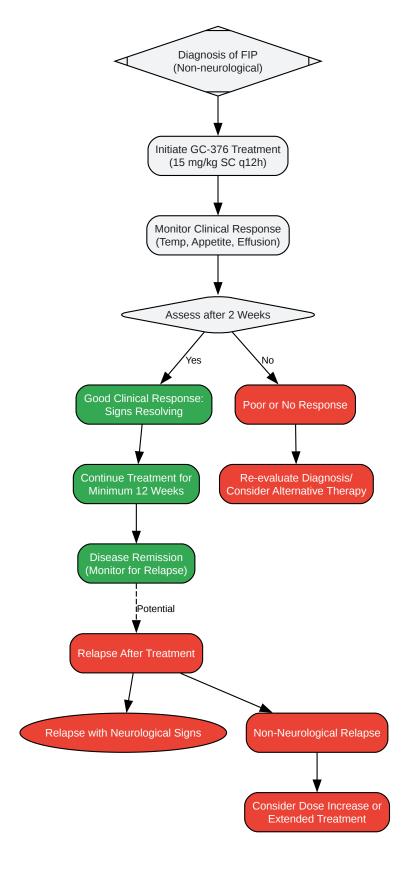


Calculation: The 50% inhibitory concentration (IC₅₀) is calculated, representing the drug concentration required to inhibit viral CPE by 50%. Published studies report an IC₅₀ for GC-376 against FIPV in the range of 0.4–2 μM.[14]

FIP Treatment Protocol Logic

The following diagram illustrates a logical flow for a hypothetical treatment protocol based on findings from clinical studies, highlighting decision points and outcomes.





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- To cite this document: BenchChem. [Dosing and treatment protocols for GC-376 in feline infectious peritonitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607610#dosing-and-treatment-protocols-for-gc-376-in-feline-infectious-peritonitis]



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